molecular formula C11H9NO4S2 B14634997 2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene CAS No. 56856-47-4

2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene

Cat. No.: B14634997
CAS No.: 56856-47-4
M. Wt: 283.3 g/mol
InChI Key: OLFPBKDAOULUPO-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene is an organic compound that belongs to the class of sulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a thiophene ring, which is further substituted with a methyl group and a nitro group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene typically involves the sulfonylation of a thiophene derivative. One common method is the reaction of 3-methyl-5-nitrothiophene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Benzenesulfonyl)-3-methyl-5-aminothiophene.

    Substitution: Formation of various substituted thiophene derivatives.

    Reduction: Formation of 2-(Benzenesulfonyl)-3-methyl-5-aminothiophene.

Scientific Research Applications

2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Similar sulfonyl group but lacks the thiophene ring.

    3-Methyl-5-nitrothiophene: Lacks the benzenesulfonyl group.

    2-(Benzenesulfonyl)thiophene: Lacks the methyl and nitro groups.

Uniqueness

2-(Benzenesulfonyl)-3-methyl-5-nitrothiophene is unique due to the combination of the benzenesulfonyl group with the thiophene ring, along with the presence of both methyl and nitro substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

56856-47-4

Molecular Formula

C11H9NO4S2

Molecular Weight

283.3 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-methyl-5-nitrothiophene

InChI

InChI=1S/C11H9NO4S2/c1-8-7-10(12(13)14)17-11(8)18(15,16)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

OLFPBKDAOULUPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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